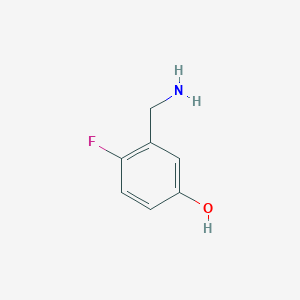![molecular formula C69H116O7 B12634267 (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol CAS No. 919474-89-8](/img/structure/B12634267.png)
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its unique structure, which includes multiple dodecyloxy groups attached to a phenylmethoxy backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the use of phenylmethanol derivatives and dodecyloxybenzene under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol: Similar in structure but with different substitution patterns, leading to variations in chemical properties and applications.
Benzoic acid, 3,5-bis(dodecyloxy)-, methyl ester: Another related compound with different functional groups, affecting its reactivity and uses.
Uniqueness
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol is unique due to its specific arrangement of dodecyloxy groups and phenylmethoxy backbone, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
919474-89-8 |
|---|---|
分子式 |
C69H116O7 |
分子量 |
1057.7 g/mol |
IUPAC名 |
[3,5-bis[(3,5-didodecoxyphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C69H116O7/c1-5-9-13-17-21-25-29-33-37-41-45-71-64-51-62(52-65(55-64)72-46-42-38-34-30-26-22-18-14-10-6-2)59-75-68-49-61(58-70)50-69(57-68)76-60-63-53-66(73-47-43-39-35-31-27-23-19-15-11-7-3)56-67(54-63)74-48-44-40-36-32-28-24-20-16-12-8-4/h49-57,70H,5-48,58-60H2,1-4H3 |
InChIキー |
DRMWMFAKYXMFFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
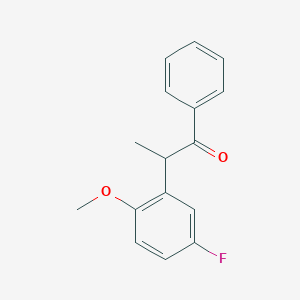
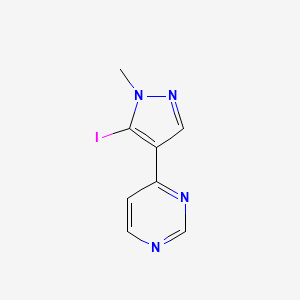

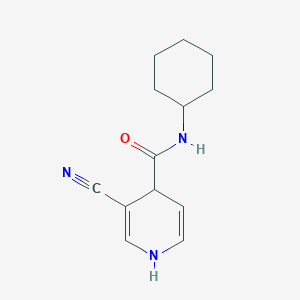
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)
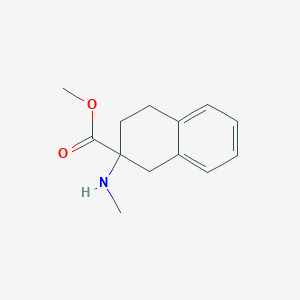


![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)
